molecular formula C13H20N2O2S4 B14489364 Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate CAS No. 64394-69-0

Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate

Cat. No.: B14489364
CAS No.: 64394-69-0
M. Wt: 364.6 g/mol
InChI Key: KKTNHQBVFHNKCB-UHFFFAOYSA-N
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Description

Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate is a chemical compound that features a unique structure incorporating pyrrolidine rings and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate typically involves the reaction of pyrrolidine with carbon disulfide and methyl chloroacetate. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the desired product. The process can be summarized as follows:

    Step 1: Pyrrolidine reacts with carbon disulfide to form pyrrolidine-1-carbothioyl.

    Step 2: The intermediate product then reacts with methyl chloroacetate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors that regulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.

    Pyrrolidine-1-carbothioyl derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate is unique due to its dual pyrrolidine rings and sulfur atoms, which confer distinct chemical and biological properties

Properties

CAS No.

64394-69-0

Molecular Formula

C13H20N2O2S4

Molecular Weight

364.6 g/mol

IUPAC Name

methyl 2,2-bis(pyrrolidine-1-carbothioylsulfanyl)acetate

InChI

InChI=1S/C13H20N2O2S4/c1-17-10(16)11(20-12(18)14-6-2-3-7-14)21-13(19)15-8-4-5-9-15/h11H,2-9H2,1H3

InChI Key

KKTNHQBVFHNKCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(SC(=S)N1CCCC1)SC(=S)N2CCCC2

Origin of Product

United States

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